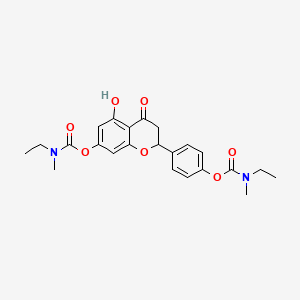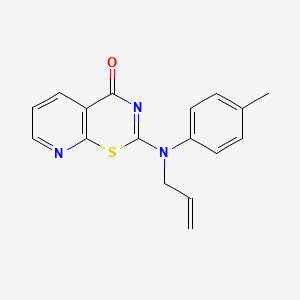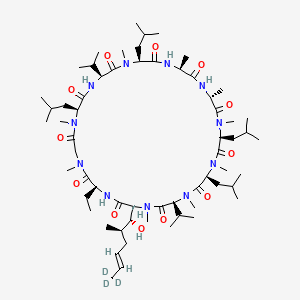
Cyclosporin A-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclosporin A-d3 is a deuterated form of Cyclosporin A, a cyclic undecapeptide with potent immunosuppressive properties. It is widely used in organ transplantation to prevent graft rejection and has various biological activities, including anti-inflammatory, antifungal, and antiparasitic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporin A-d3 involves the incorporation of deuterium atoms into the Cyclosporin A molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound is often carried out through submerged fermentation using fungal strains. The fermentation process is optimized to enhance the yield of Cyclosporin A, which is then subjected to deuteration to produce this compound. The process involves the use of bioreactors, controlled environmental conditions, and specific nutrient media to support the growth of the fungal strains .
化学反应分析
Types of Reactions: Cyclosporin A-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced immunosuppressive properties. These derivatives are often used in scientific research and clinical applications to study the compound’s effects and potential therapeutic uses .
科学研究应用
Cyclosporin A-d3 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the effects of deuterium incorporation on the compound’s properties. In biology, it is used to investigate the mechanisms of immunosuppression and other biological activities. In medicine, it is used in organ transplantation, autoimmune disease treatment, and cancer therapy. In industry, it is used in the production of various pharmaceuticals and biotechnological products .
作用机制
Cyclosporin A-d3 exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in the activation of T cells. By binding to the receptor cyclophilin-1, this compound forms a complex that inhibits calcineurin, thereby preventing the dephosphorylation and activation of nuclear factor of activated T cells (NFAT). This inhibition leads to the suppression of interleukin-2 and other cytokines, ultimately reducing the immune response .
相似化合物的比较
Similar Compounds: Similar compounds to Cyclosporin A-d3 include Tacrolimus, Sirolimus, and Everolimus. These compounds also possess immunosuppressive properties and are used in organ transplantation and autoimmune disease treatment .
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and reduces its metabolic degradation. This modification allows for prolonged therapeutic effects and improved pharmacokinetic properties compared to its non-deuterated counterparts .
属性
分子式 |
C62H111N11O12 |
|---|---|
分子量 |
1205.6 g/mol |
IUPAC 名称 |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-6,6,6-trideuterio-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1D3 |
InChI 键 |
PMATZTZNYRCHOR-UTBLHNIYSA-N |
手性 SMILES |
[2H]C([2H])([2H])/C=C/C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |
规范 SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)
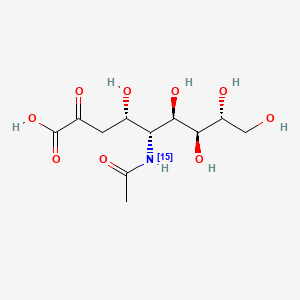

![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
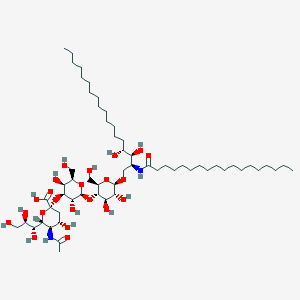
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
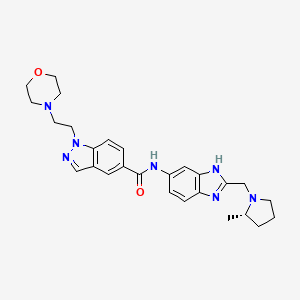
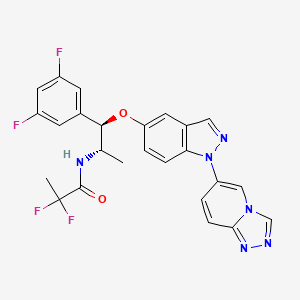
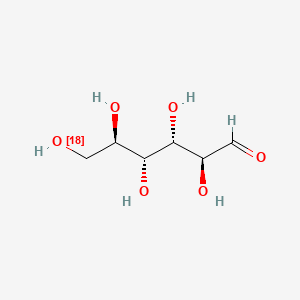
![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)
